molecular formula C14H14F3NO3 B6182344 3-ethynyl-3-phenylmorpholine, trifluoroacetic acid CAS No. 2613384-67-9

3-ethynyl-3-phenylmorpholine, trifluoroacetic acid

Cat. No.: B6182344
CAS No.: 2613384-67-9
M. Wt: 301.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethynyl-3-phenylmorpholine, trifluoroacetic acid is a chemical compound with the molecular formula C12H13NO·C2HF3O2 It is known for its unique structure, which combines an ethynyl group, a phenyl group, and a morpholine ring The trifluoroacetic acid component acts as a counterion, stabilizing the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-3-phenylmorpholine, trifluoroacetic acid typically involves the following steps:

    Formation of 3-ethynyl-3-phenylmorpholine: This can be achieved through the reaction of phenylacetylene with morpholine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

    Addition of Trifluoroacetic Acid: The resulting 3-ethynyl-3-phenylmorpholine is then treated with trifluoroacetic acid to form the final compound. The reaction is usually carried out at room temperature with stirring to ensure complete mixing and reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-3-phenylmorpholine, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of saturated derivatives like ethyl or phenylmorpholine.

    Substitution: Formation of substituted phenyl derivatives, such as bromophenyl or nitrophenyl compounds.

Scientific Research Applications

3-ethynyl-3-phenylmorpholine, trifluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of advanced chemical compounds.

Mechanism of Action

The mechanism of action of 3-ethynyl-3-phenylmorpholine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, while the phenyl group can engage in π-π interactions. The morpholine ring can enhance the compound’s solubility and bioavailability. The trifluoroacetic acid component can influence the compound’s acidity and stability.

Comparison with Similar Compounds

Similar Compounds

    3-ethynylmorpholine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    3-phenylmorpholine:

    3-ethynyl-3-phenylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring, leading to different biological activities.

Uniqueness

3-ethynyl-3-phenylmorpholine, trifluoroacetic acid is unique due to its combination of an ethynyl group, a phenyl group, and a morpholine ring, which imparts distinct chemical and biological properties. The presence of trifluoroacetic acid further enhances its stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

CAS No.

2613384-67-9

Molecular Formula

C14H14F3NO3

Molecular Weight

301.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.